molecular formula C14H21F6N3O5 B2744374 1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid CAS No. 2230798-71-5

1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid

Cat. No. B2744374
M. Wt: 425.328
InChI Key: GHAZAXGYUIKCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in drug design and development. This compound is a piperazine derivative with a unique structure that has been shown to exhibit promising biological activity.

Scientific Research Applications

Antibacterial Applications

Azetidinyl and oxetan-yl groups have been incorporated into various antibacterial agents to study their effects on potency and efficacy. One study found that azetidinylquinolones, with specific stereochemistry at the azetidine and oxazine rings, significantly increased in vitro activity and oral efficacy against bacterial infections. The absolute stereochemistry of the azetidine moiety was crucial for enhancing antibacterial activity, with certain configurations being more favorable (Frigola et al., 1995).

Synthesis and Drug Development

The synthesis and structural modification of compounds containing azetidin-3-yl and oxetan-3-yl groups have been explored for their potential in drug development. The Minisci reaction, a radical addition method, has been utilized to introduce these groups into heteroaromatic systems, demonstrating their utility in the drug discovery industry for creating compounds with improved pharmacological profiles. Notable examples include the introduction of oxetane or azetidine into systems used in marketed drugs, showcasing the potential of these motifs in the design of new therapeutic agents (Duncton et al., 2009).

Chemotherapeutic Research

In chemotherapeutic research, the modification of quinolone carboxylic acids with azetidinyl substituents in place of traditional piperazine or aminopyrrolidine groups has shown promise. These modifications have led to compounds with broad-spectrum antibacterial activity, especially against Gram-positive organisms. The structure-activity relationship studies of these compounds have identified those with enhanced in vivo efficacy and high blood levels, indicating potential for further development as antibacterial agents (Frigola et al., 1993).

properties

IUPAC Name

1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2C2HF3O2/c1-3-13(10-7-14-8-10)4-2-12(1)9-5-11-6-9;2*3-2(4,5)1(6)7/h9-11H,1-8H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAZAXGYUIKCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid)

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